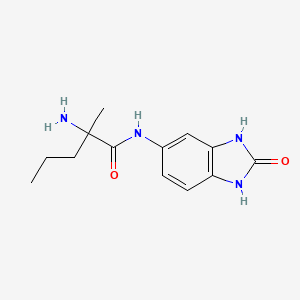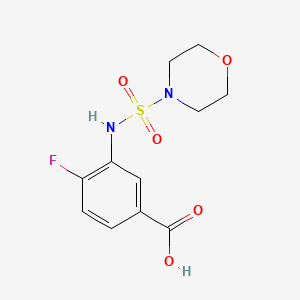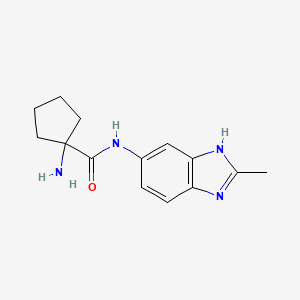![molecular formula C15H17NO4S B7575236 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid](/img/structure/B7575236.png)
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid, also known as NS398, is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2). It was first synthesized in 1994 and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain.
Biochemical and physiological effects:
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators, which reduces inflammation and pain. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to induce apoptosis and inhibit angiogenesis, which inhibits the growth of cancer cells. Furthermore, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Advantages and Limitations for Lab Experiments
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has several advantages as a research tool. It is a potent and selective inhibitor of COX-2, which makes it useful for studying the role of COX-2 in various diseases. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid is relatively stable and easy to synthesize, which makes it readily available for use in laboratory experiments. However, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid also has some limitations. It is not a selective inhibitor of COX-2 and can also inhibit the activity of other enzymes, such as COX-1. Therefore, caution must be taken when interpreting the results of experiments using 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid.
Future Directions
There are several future directions for research on 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid. One area of research is the development of more potent and selective COX-2 inhibitors that have fewer side effects than 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid. Another area of research is the development of new therapeutic applications for 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid, such as in the treatment of neurodegenerative diseases or autoimmune diseases. Finally, research could focus on the development of new synthesis methods for 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid that are more efficient and environmentally friendly.
Synthesis Methods
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid can be synthesized through a multistep process that involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthalenesulfonic acid, which is then reacted with isopropylamine to form the corresponding amide. This amide is then reacted with chloroacetic acid to yield 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid.
Scientific Research Applications
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Furthermore, 2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
properties
IUPAC Name |
2-[naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-11(2)16(10-15(17)18)21(19,20)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSCSCILLVZCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Naphthalen-2-ylsulfonyl(propan-2-yl)amino]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![3-[cyclopropyl(1H-pyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7575171.png)
![2-amino-N-[2-[butyl(ethyl)amino]-2-oxoethyl]acetamide](/img/structure/B7575172.png)
![2-amino-N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7575183.png)
![2-amino-N-[2-[3-(1-methyltetrazol-5-yl)anilino]-2-oxoethyl]acetamide](/img/structure/B7575193.png)
![2-[Butan-2-yl-[2-(2-fluorophenyl)acetyl]amino]acetic acid](/img/structure/B7575197.png)
![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)


![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)

![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)